molecular formula C3H4O5S B6615404 3-Sulfoacrylic acid CAS No. 875610-88-1

3-Sulfoacrylic acid

Cat. No.: B6615404
CAS No.: 875610-88-1
M. Wt: 152.13 g/mol
InChI Key: UJTXYFXSCAQCRB-OWOJBTEDSA-N
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Description

3-Sulfoacrylic acid, also known as (2E)-3-Sulfoacrylic acid, is an organic compound with the molecular formula C₃H₄O₅S. It is characterized by the presence of a sulfonic acid group attached to an acrylic acid moiety.

Preparation Methods

3-Sulfoacrylic acid can be synthesized through several methods. One common synthetic route involves the dehydrochlorination of 2-chloro-3-sulfopropionic acid with alkali . Another method includes the ammonolysis of 2-chloro-3-sulfopropionic acid to produce DL-Cysteic acid (3-sulfoalanine), which can then be converted to this compound . These methods highlight the versatility of the compound’s synthesis, allowing for various reaction conditions and starting materials.

Chemical Reactions Analysis

3-Sulfoacrylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

3-Sulfoacrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Sulfoacrylic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group plays a crucial role in these interactions, influencing the compound’s reactivity and binding properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-Sulfoacrylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

(E)-3-sulfoprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O5S/c4-3(5)1-2-9(6,7)8/h1-2H,(H,4,5)(H,6,7,8)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTXYFXSCAQCRB-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CS(=O)(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/S(=O)(=O)O)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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